

"Methyl 2,2-dimethyl-3-oxopropanoate" chemical properties and reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2,2-dimethyl-3-oxopropanoate

Cat. No.: B190169

[Get Quote](#)

An In-depth Technical Guide to Methyl 2,2-dimethyl-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthesis of **Methyl 2,2-dimethyl-3-oxopropanoate** (CAS No. 13865-20-8). This β -keto ester is a valuable building block in organic synthesis, offering a unique combination of steric hindrance and reactive functional groups. This document includes detailed tables of its physical and spectroscopic properties, in-depth discussions on its reactivity profile, and step-by-step experimental protocols for its synthesis. Furthermore, logical workflows for its preparation are visualized using Graphviz diagrams to facilitate understanding and implementation in a laboratory setting.

Chemical Properties

Methyl 2,2-dimethyl-3-oxopropanoate is a colorless liquid with the molecular formula $C_6H_{10}O_3$.^[1] Its structure features a methyl ester and a ketone functionality, with two methyl groups at the α -position, which significantly influences its chemical behavior.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **Methyl 2,2-dimethyl-3-oxopropanoate** is presented in Table 1. While a boiling point at reduced pressure has been reported, the boiling point at atmospheric pressure and a specific melting point are not readily available in the reviewed literature.

Table 1: Physical and Chemical Properties of **Methyl 2,2-dimethyl-3-oxopropanoate**

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₀ O ₃	[1]
Molecular Weight	130.14 g/mol	[2]
CAS Number	13865-20-8	[2]
Appearance	Colorless transparent liquid	[1]
Boiling Point	89 °C at ~80 mmHg	[3]
Density (Predicted)	1.013 ± 0.06 g/cm ³	
Purity	Typically ≥95%	[2][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **Methyl 2,2-dimethyl-3-oxopropanoate**. The key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for **Methyl 2,2-dimethyl-3-oxopropanoate**

Spectrum	Wavenumber (cm^{-1})/Chemical Shift (δ , ppm)	Assignment	Source(s)
IR (Infrared)	~1740	Ester C=O stretch	[2]
	~1700	Ketone C=O stretch	[2]
^1H NMR (Proton NMR)	9.67 (s, 1H)	Aldehyde (-CHO)	
	3.76 (s, 3H)	Methyl Ester (-OCH ₃)	
	1.36 (s, 6H)	Geminal methyls (2 x - CH ₃)	
^{13}C NMR (Carbon NMR)	~52	Methoxy carbon (- OCH ₃)	[2]
	~50	Quaternary carbon	[2]
	~22	Geminal methyl carbons	[2]
Mass Spectrometry (MS)	m/z 130	Molecular ion [M] ⁺	[2]

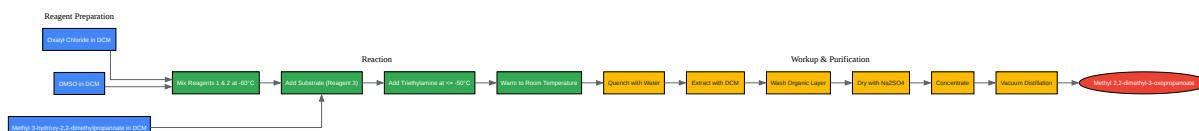
Reactivity and Stability

The reactivity of **Methyl 2,2-dimethyl-3-oxopropanoate** is largely dictated by its two carbonyl groups and the steric hindrance imposed by the geminal dimethyl groups at the C2 position.

- Nucleophilic Reactions:** The ketone moiety at the C3 position is a site for nucleophilic attack. However, the adjacent gem-dimethyl groups provide significant steric hindrance, which can impede the approach of nucleophiles compared to less substituted β -keto esters.[\[2\]](#)
- Condensation Reactions:** Due to the absence of α -hydrogens at the C2 position, this compound cannot form an enolate at this position. Consequently, it is unable to act as the nucleophilic partner in typical base-catalyzed condensation reactions like the Aldol or Claisen condensations.[\[2\]](#)

- Use as a Synthetic Intermediate: Its structural features make it a useful building block for creating more complex molecules. It can undergo various reactions such as nucleophilic substitution, oxidation, and reduction to introduce diverse functional groups.[\[2\]](#)
- Stability and Storage: The compound is stable under recommended storage conditions. It should be stored in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[\[5\]](#) For long-term storage, it is recommended to keep it under an inert atmosphere in a freezer at temperatures below -20°C.[\[4\]](#)
- Hazardous Decomposition: Upon combustion, it may produce carbon oxides.[\[5\]](#)

Experimental Protocols for Synthesis


Methyl 2,2-dimethyl-3-oxopropanoate can be synthesized through several pathways. The two primary methods are the oxidation of a precursor alcohol and the acid-catalyzed esterification of the corresponding carboxylic acid.

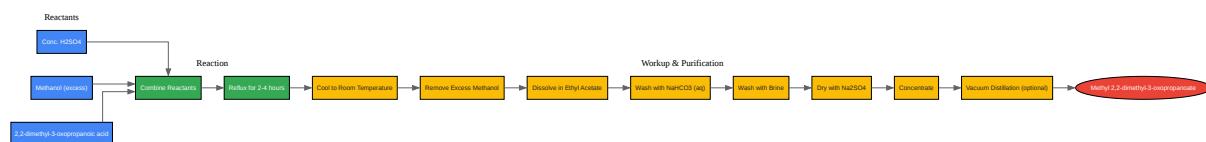
Synthesis via Oxidation of Methyl 3-hydroxy-2,2-dimethylpropanoate

This method involves the oxidation of the primary alcohol, Methyl 3-hydroxy-2,2-dimethylpropanoate, to the corresponding aldehyde.

- To a stirred solution of oxalyl chloride (11.0 g, 87.0 mmol) in dichloromethane (180 mL) at -60 °C, slowly add a solution of DMSO (12.9 mL, 182 mmol) in dichloromethane (40 mL).
- After stirring for 5 minutes, add a solution of methyl 2,2-dimethyl-3-hydroxypropionate (10.0 g, 75.6 mmol) in dichloromethane (10 mL) dropwise over 10 minutes.
- Continue stirring the cloudy mixture for 15 minutes, then add triethylamine (52 mL, 380 mmol) dropwise, maintaining the reaction temperature at or below -50 °C.
- After stirring for an additional 5 minutes, allow the mixture to slowly warm to room temperature.
- Quench the reaction by adding water (200 mL).

- Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane (2 x 100 mL).
- Combine the organic layers and wash sequentially with 1 M HCl (100 mL), water (100 mL), saturated NaHCO₃ solution (100 mL), water (100 mL), and brine (100 mL).
- Dry the organic layer with Na₂SO₄, filter, and concentrate under reduced pressure. To minimize the loss of the volatile product, retain a small amount of dichloromethane.
- Purify the crude product by vacuum distillation to yield **Methyl 2,2-dimethyl-3-oxopropanoate** (boiling point 89 °C at approximately 80 mmHg).[3]

[Click to download full resolution via product page](#)


Synthesis of **Methyl 2,2-dimethyl-3-oxopropanoate** via Oxidation.

Synthesis via Acid-Catalyzed Esterification

This classic Fischer esterification method involves the reaction of 2,2-dimethyl-3-oxopropanoic acid with methanol in the presence of an acid catalyst.[2]

- In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,2-dimethyl-3-oxopropanoic acid (1 equivalent) in an excess of methanol (which also acts as the solvent, e.g., 10-20 equivalents).

- Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the stirred solution.
- Heat the reaction mixture to reflux and maintain for several hours (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).^[6]
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure.
- Dissolve the residue in an organic solvent such as ethyl acetate.
- Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.^[6]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- If necessary, purify the product by vacuum distillation.

[Click to download full resolution via product page](#)

Synthesis of **Methyl 2,2-dimethyl-3-oxopropanoate** via Esterification.

Safety and Handling

Methyl 2,2-dimethyl-3-oxopropanoate is a research chemical and should be handled with appropriate safety precautions.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[6\]](#)
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[6\]](#)
 - P264: Wash skin thoroughly after handling.[\[6\]](#)
 - P271: Use only outdoors or in a well-ventilated area.[\[6\]](#)
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[6\]](#)
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.[\[6\]](#)
 - P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[\[6\]](#)
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[6\]](#)
- Personal Protective Equipment (PPE): Use of appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, is essential. Work should be conducted in a well-ventilated fume hood.
- First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

Methyl 2,2-dimethyl-3-oxopropanoate is a versatile synthetic intermediate with a well-defined reactivity profile. Its steric hindrance and dual carbonyl functionalities make it a unique building block for the synthesis of more complex molecules. The synthetic routes described in this

guide, particularly the oxidation of the corresponding alcohol, provide reliable methods for its preparation. Adherence to the safety protocols outlined is crucial when handling this compound in a research or developmental setting. This guide serves as a valuable technical resource for scientists and professionals engaged in organic synthesis and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. en.huatengsci.com [en.huatengsci.com]
- 2. Methyl 2,2-dimethyl-3-oxopropanoate | 13865-20-8 | Benchchem [benchchem.com]
- 3. Propanoic acid, 2,2-diMethyl-3-oxo-, Methyl ester | 13865-20-8 [chemicalbook.com]
- 4. Methyl 2,2-dimethyl-3-oxopropanoate | 13865-20-8 [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- To cite this document: BenchChem. ["Methyl 2,2-dimethyl-3-oxopropanoate" chemical properties and reactivity]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b190169#methyl-2-2-dimethyl-3-oxopropanoate-chemical-properties-and-reactivity>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com